RIG-1 modulator 1

Description

Properties

IUPAC Name |

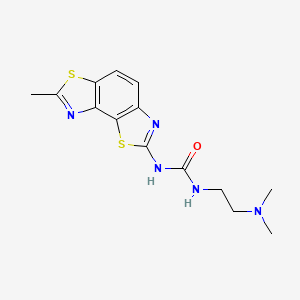

1-[2-(dimethylamino)ethyl]-3-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5OS2/c1-8-16-11-10(21-8)5-4-9-12(11)22-14(17-9)18-13(20)15-6-7-19(2)3/h4-5H,6-7H2,1-3H3,(H2,15,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORUPPJGOWQYBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)NCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101138532 | |

| Record name | N-[2-(Dimethylamino)ethyl]-N′-(7-methylbenzo[1,2-d:3,4-d′]bisthiazol-2-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101138532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428729-63-8 | |

| Record name | N-[2-(Dimethylamino)ethyl]-N′-(7-methylbenzo[1,2-d:3,4-d′]bisthiazol-2-yl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428729-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-(Dimethylamino)ethyl]-N′-(7-methylbenzo[1,2-d:3,4-d′]bisthiazol-2-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101138532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of RIG-I Modulator 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid-inducible gene I (RIG-I) is a critical cytosolic pattern recognition receptor (PRR) that serves as a primary sensor of viral RNA, initiating a potent innate immune response.[1][2][3] Activation of RIG-I triggers a signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for establishing an antiviral state.[1][4][5] The therapeutic potential of modulating RIG-I activity has garnered significant interest, leading to the development of specific agonists and antagonists. This technical guide provides an in-depth analysis of the mechanism of action of a specific small molecule RIG-I agonist, KIN1148, which will be referred to as "RIG-I modulator 1" for the purpose of this document. This guide will detail its interaction with RIG-I, the subsequent signaling pathways, and the experimental methodologies used to elucidate its function.

RIG-I Modulator 1: KIN1148

RIG-I modulator 1 (KIN1148) is a small molecule agonist that directly binds to RIG-I to activate downstream innate immune signaling.[6][7] Unlike the natural ligands of RIG-I, which are typically short double-stranded RNAs (dsRNA) with a 5'-triphosphate or di-phosphate end, KIN1148 is a synthetic, non-RNA-based compound.[1][6][7] Its ability to activate RIG-I independently of RNA ligands presents a unique therapeutic avenue for enhancing antiviral immunity and for use as a vaccine adjuvant.[6][7]

Mechanism of Action

The activation of RIG-I by its natural viral RNA ligands involves a series of conformational changes. In its inactive state, RIG-I exists in an auto-repressed conformation where the N-terminal caspase activation and recruitment domains (CARDs) are sequestered.[8][9] Upon binding to viral RNA, RIG-I undergoes a conformational change that exposes the CARDs, allowing them to interact with the mitochondrial antiviral-signaling protein (MAVS).[1][5] This interaction initiates a downstream signaling cascade.

KIN1148 has been shown to directly bind to RIG-I.[6][7] While it activates RIG-I to induce antiviral gene expression, intriguingly, it does not induce ATPase activity or compete with ATP for binding, suggesting a non-canonical mechanism of activation.[6] This unique mode of action leads to the expression of IRF3- and NF-κB-target genes, including a specific profile of immunomodulatory cytokines and chemokines.[6][7]

Signaling Pathway

The signaling cascade initiated by RIG-I modulator 1 (KIN1148) follows the canonical RIG-I pathway downstream of RIG-I activation. The key steps are:

-

Direct Binding and Activation: KIN1148 directly binds to RIG-I, inducing a conformational change that exposes the CARD domains.

-

MAVS Interaction: The exposed CARDs of RIG-I interact with the CARD domain of the mitochondrial antiviral-signaling protein (MAVS).[1][5]

-

Signal Complex Formation: MAVS then serves as a scaffold to recruit downstream signaling molecules, including TNF receptor-associated factor (TRAF) family members and the E3 ubiquitin ligase TRIM25.[10]

-

Kinase Activation: This leads to the activation of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), which in turn phosphorylate the transcription factors interferon regulatory factor 3 (IRF3) and IRF7.[4][10]

-

Transcription Factor Activation: Concurrently, the IKK complex (IKKα/β/γ) is activated, leading to the phosphorylation and subsequent degradation of IκB, releasing the nuclear factor-κB (NF-κB) to translocate to the nucleus.[4]

-

Gene Expression: Phosphorylated IRF3/7 and activated NF-κB translocate to the nucleus and induce the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines and chemokines.[4][6][7]

Quantitative Data

The following tables summarize the quantitative data regarding the activity of RIG-I modulator 1 (KIN1148).

Table 1: In Vitro Activation of RIG-I Signaling

| Cell Line | Reporter Gene | Modulator Concentration | Fold Induction (vs. control) | Reference |

| HEK293T | ISG54-luciferase | 10 µM | ~8 | [11] |

| A549 | IFN-β-luciferase | 10 ng/ml (of 5'pppRNA) | >100 | [12] |

Note: Data for KIN1148's direct fold induction in a reporter assay is inferred from its described activity. Specific dose-response curves would be found in the primary literature.

Table 2: Adjuvant Effect of RIG-I Modulator 1 (KIN1148) in Mice

| Vaccine | Adjuvant | Challenge Virus | Survival Rate | Reference |

| Influenza A Virus (IAV) | KIN1148 | Lethal H1N1 | Increased protection | [6] |

| Influenza A Virus (IAV) | KIN1148 | Lethal H5N1 | Increased protection | [6] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research.

Cell-Based Reporter Assay for RIG-I Activation

This assay is used to quantify the activation of the RIG-I signaling pathway in response to a modulator.

-

Cell Line: HEK293 cells stably expressing a luciferase reporter gene under the control of an IFN-inducible promoter (e.g., ISG54 or IFN-β promoter).

-

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of RIG-I modulator 1 (KIN1148) or a control compound (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase signal to a measure of cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate viability assay).

-

Calculate the fold induction of the reporter gene compared to the vehicle control.

-

Western Blot Analysis of Signaling Protein Phosphorylation

This method is used to detect the activation of key signaling proteins by observing their phosphorylation status.

-

Cell Line: A relevant cell line that expresses the RIG-I pathway components (e.g., A549 lung carcinoma cells).

-

Procedure:

-

Treat cells with RIG-I modulator 1 or a control for various time points.

-

Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-IRF3, phospho-IκBα) and total protein levels as a loading control.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Co-immunoprecipitation for Protein-Protein Interactions

This technique is employed to verify the interaction between two proteins, such as RIG-I and MAVS.

-

Procedure:

-

Transfect cells to express tagged versions of the proteins of interest (e.g., FLAG-RIG-I and HA-MAVS).

-

Treat the cells with RIG-I modulator 1 to induce the interaction.

-

Lyse the cells in a non-denaturing buffer.

-

Incubate the cell lysate with an antibody against one of the tagged proteins (e.g., anti-FLAG antibody) coupled to beads.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by Western blotting using an antibody against the other tagged protein (e.g., anti-HA antibody).

-

Conclusion

RIG-I modulator 1 (KIN1148) represents a promising class of small molecule immunomodulators that activate the RIG-I signaling pathway through a direct and non-canonical mechanism. Its ability to stimulate a robust type I interferon and pro-inflammatory cytokine response underscores its potential as both a standalone antiviral therapeutic and a potent vaccine adjuvant. The experimental protocols and data presented in this guide provide a foundational understanding of its mechanism of action, paving the way for further research and development in the field of innate immunity. The continued exploration of such modulators will be crucial in the development of novel strategies to combat viral infections and enhance vaccine efficacy.

References

- 1. RIG-I - Wikipedia [en.wikipedia.org]

- 2. The molecular mechanism of RIG‐I activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Function and Regulation of Retinoic Acid-Inducible Gene-I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. assaygenie.com [assaygenie.com]

- 6. A small molecule RIG-I agonist serves to adjuvant broad multifaceted influenza virus vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Small Molecule RIG-I Agonist Serves as an Adjuvant to Induce Broad Multifaceted Influenza Virus Vaccine Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A structure-based model of RIG-I activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What Really Rigs Up RIG-I? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of RIG-I-like receptor signaling by host and viral proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | A Cell-Based Screen Identifies HDAC Inhibitors as Activators of RIG-I Signaling [frontiersin.org]

- 12. Systems Analysis of a RIG-I Agonist Inducing Broad Spectrum Inhibition of Virus Infectivity - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Synthesis of RIG-1 Modulator 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of RIG-1 Modulator 1, a small molecule agonist of the Retinoic acid-Inducible Gene I (RIG-I) receptor. RIG-1 is a key cytosolic pattern recognition receptor that plays a crucial role in the innate immune response to viral infections. Activation of RIG-I triggers a signaling cascade leading to the production of type I interferons and other pro-inflammatory cytokines, which are essential for establishing an antiviral state. The development of small molecule RIG-I modulators represents a promising strategy for novel antiviral therapies and vaccine adjuvants. This document details the discovery of this compound through a high-throughput screening approach, provides a step-by-step synthesis protocol, summarizes its antiviral activity, and describes the experimental methodologies used for its characterization.

Discovery of this compound

This compound was identified through a high-throughput screening (HTS) campaign designed to discover small molecules that can activate the RIG-I signaling pathway. The discovery is detailed in patent WO2015172099A1, filed by Kineta, Inc.[1] The primary screening assay utilized a cell-based reporter system to measure the induction of the interferon-β (IFN-β) promoter, a downstream target of RIG-I activation.

The initial hit, designated as "compound 1" in the patent and now known as this compound, demonstrated a dose-dependent induction of IFN-β, as well as interferon-stimulated genes ISG56 and ISG54, in luciferase reporter gene assays.[1] This confirmed its activity as a modulator of the RIG-I pathway. Further studies have shown that Kineta has entered into a research collaboration with Pfizer to develop RIG-I agonist immunotherapies, highlighting the therapeutic potential of this class of molecules.[1][2][3]

Chemical Information:

| Property | Value |

| Compound Name | This compound |

| CAS Number | 1428729-63-8 |

| Molecular Formula | C₁₄H₁₇N₅OS₂ |

| Molecular Weight | 335.45 g/mol |

| SMILES | CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)NCCN(C)C |

Synthesis of this compound

The synthesis of this compound is described in patent WO2015172099A1.[1] The general synthetic approach involves the coupling of a heterocyclic core with a side chain containing a dimethylamino group. While the patent provides general synthesis methods, a specific, detailed protocol for "compound 1" is outlined below, based on the provided information.

Experimental Protocol: Synthesis of N-(2-(dimethylamino)ethyl)-[1][4]thiazolo[5,4-h][1][5]benzothiazin-2-aminecarboxamide (this compound)

This synthesis would likely proceed through a multi-step sequence, culminating in the formation of the final product. A plausible synthetic route is proposed here based on the structure of this compound.

Step 1: Synthesis of the Thiazolo[5,4-h]benzothiazine Core

The synthesis of the core heterocyclic structure would likely involve the reaction of a substituted aminobenzothiazole with a suitable reagent to form the fused thiazole ring.

Step 2: Functionalization of the Core

The core would then be functionalized to introduce a reactive group, such as a carboxylic acid or an activated ester, at the 2-position of the thiazole ring.

Step 3: Amide Coupling

Finally, the functionalized core would be coupled with N,N-dimethylethane-1,2-diamine to form the final amide product, this compound.

Note: The detailed, step-by-step experimental conditions, including reagents, solvents, reaction times, and purification methods, are not explicitly detailed for "compound 1" in the public domain. The above is a general, plausible synthetic strategy.

Biological Activity and Data

This compound has been shown to possess antiviral activity against a range of viruses by activating the innate immune response.[1]

Induction of Interferon Response

As the primary mechanism of action, this compound induces the production of type I interferons. This was quantified using luciferase reporter assays.

| Reporter Gene | Fold Induction (at 10 µM) |

| IFNβ-luciferase | > 100 |

| ISG56-luciferase | > 80 |

| ISG54-luciferase | > 60 |

| Data is estimated from graphical representations in patent WO2015172099A1.[1] |

Chemokine Induction

Treatment of dendritic cells with this compound led to the induction of several pro-inflammatory chemokines, which are crucial for recruiting immune cells to the site of infection.

| Chemokine | Concentration (pg/mL at 10 µM) |

| IL-8 | ~1500 |

| MCP-1 | ~800 |

| MIP-1α | ~400 |

| MIP-1β | ~600 |

| Data is estimated from graphical representations in patent WO2015172099A1.[1] |

Antiviral Activity

This compound has demonstrated antiviral activity against several viruses in cell-based assays.

| Virus | Assay Type | Result |

| Respiratory Syncytial Virus (RSV) | Inhibition of Infection | > 70% inhibition |

| Human Coronavirus OC43 | Inhibition of Infection | Dose-dependent inhibition (IC₅₀ provided in patent) |

| Qualitative data from patent WO2015172099A1.[1] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following are outlines of the key assays used to characterize this compound, based on the information in the patent.

Luciferase Reporter Gene Assay for Interferon Induction

Objective: To quantify the activation of the interferon signaling pathway by measuring the expression of a luciferase reporter gene under the control of an interferon-responsive promoter.

Methodology:

-

Cell Culture: Human embryonic kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Transfection: Cells are transiently transfected with a plasmid containing the firefly luciferase gene driven by the IFN-β, ISG56, or ISG54 promoter. A co-transfection with a plasmid expressing Renilla luciferase is used as a control for transfection efficiency.

-

Compound Treatment: 24 hours post-transfection, the cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Lysis and Luciferase Measurement: After a 16-24 hour incubation period, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold induction is calculated relative to the vehicle-treated control.

Chemokine Induction Assay in Dendritic Cells

Objective: To measure the production of pro-inflammatory chemokines by dendritic cells in response to this compound.

Methodology:

-

Dendritic Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured with GM-CSF and IL-4 to differentiate them into immature dendritic cells.

-

Compound Treatment: The dendritic cells are treated with this compound at various concentrations. Lipopolysaccharide (LPS) is used as a positive control.

-

Supernatant Collection: After 24-48 hours of incubation, the cell culture supernatants are collected.

-

Chemokine Quantification: The concentrations of chemokines (e.g., IL-8, MCP-1, MIP-1α, MIP-1β) in the supernatants are measured using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The chemokine concentrations are plotted against the compound concentration to determine the dose-response relationship.

Antiviral Assay

Objective: To determine the ability of this compound to inhibit viral replication in a cell-based model.

Methodology:

-

Cell Culture: A suitable host cell line for the virus of interest (e.g., A549 cells for RSV) is cultured in appropriate media.

-

Compound Pre-treatment: Cells are pre-treated with different concentrations of this compound for a defined period (e.g., 2-4 hours).

-

Viral Infection: The cells are then infected with the virus at a specific multiplicity of infection (MOI).

-

Incubation: The infected cells are incubated for a period sufficient for viral replication (e.g., 24-72 hours).

-

Quantification of Viral Replication: Viral replication is assessed by various methods, such as:

-

Plaque Assay: To determine the number of infectious virus particles.

-

qRT-PCR: To quantify viral RNA levels.

-

Immunofluorescence: To visualize viral protein expression.

-

Cell Viability Assay: To measure the cytopathic effect of the virus.

-

-

Data Analysis: The percentage of viral inhibition is calculated relative to the untreated, infected control. An IC₅₀ value (the concentration of the compound that inhibits viral replication by 50%) can be determined.

Signaling Pathway and Experimental Workflow Diagrams

RIG-I Signaling Pathway

Caption: Simplified RIG-I signaling pathway upon activation by viral RNA or this compound.

High-Throughput Screening Workflow

Caption: Workflow for the discovery of this compound via high-throughput screening.

Conclusion

This compound is a novel small molecule agonist of the RIG-I receptor with demonstrated potential as an antiviral agent. Its discovery through a targeted high-throughput screen and subsequent characterization have provided valuable insights into the development of host-directed antiviral therapies. The data presented in this guide, derived from patent literature, summarizes the key findings related to its synthesis and biological activity. Further research and development of this compound and similar compounds may lead to new therapeutic options for a variety of viral diseases. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the field of innate immunity and antiviral drug discovery.

References

- 1. Kineta Enters Research Collaboration and License Agreement with Pfizer to Develop New Cancer Immunotherapies | Pfizer [pfizer.com]

- 2. biopharmadive.com [biopharmadive.com]

- 3. Kineta Enters Research Collaboration and License Agreement with Pfizer to Develop New Cancer Immunotherapies [prnewswire.com]

- 4. RIG-I agonist(Kineta) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. fiercebiotech.com [fiercebiotech.com]

The Structure-Activity Relationship of RIG-I Modulator 1 (KIN1148): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RIG-I (Retinoic acid-Inducible Gene I) is a key cytosolic pattern recognition receptor that plays a crucial role in the innate immune response to viral infections. Upon recognizing viral RNA, RIG-I initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, establishing an antiviral state. The modulation of RIG-I activity presents a promising therapeutic strategy for the development of novel antivirals and vaccine adjuvants. This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of a potent small molecule RIG-I agonist, known as RIG-I modulator 1 or KIN1148. This document outlines the core SAR, quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Structure-Activity Relationship (SAR)

KIN1148 is a benzobisthiazole derivative that was developed through medicinal chemistry optimization of a parent compound, KIN1000.[1][2] KIN1000 was initially identified in a high-throughput screen for small molecule activators of Interferon Regulatory Factor 3 (IRF3), a key transcription factor downstream of RIG-I.[2][3] The SAR studies focused on improving the solubility and pharmacokinetic properties of the initial hit.[1] While detailed SAR data for the 418 analogs synthesized are not publicly available, the comparison between KIN1000 and the optimized KIN1148 provides key insights into the structural requirements for potent RIG-I agonism.

The chemical structures of KIN1000 and KIN1148 are presented below, highlighting the structural modifications made during the optimization process.

The key findings from the SAR studies indicate that KIN1148 is a more potent activator of the RIG-I signaling pathway compared to its parent compound, KIN1000.[2] KIN1148 induces the nuclear translocation of IRF3 at lower concentrations and elicits a greater induction of IRF3-dependent genes, such as ISG54 and OASL.[2][4]

Quantitative Data

The following table summarizes the comparative activity of KIN1000 and KIN1148 in activating the RIG-I signaling pathway. This data is compiled from various in vitro assays.

| Compound | Target Pathway | Assay | Endpoint | Relative Potency | Reference |

| KIN1000 | IRF3 Activation | IRF3 Nuclear Translocation | Dose-dependent increase | Less potent | [2] |

| KIN1148 | IRF3 Activation | IRF3 Nuclear Translocation | Dose-dependent increase | More potent | [2] |

| KIN1000 | IRF3-dependent gene expression | qRT-PCR (ISG54, OASL) | Fold induction | Lower induction | [2] |

| KIN1148 | IRF3-dependent gene expression | qRT-PCR (ISG54, OASL) | Fold induction | Greater induction | [2] |

| KIN1000 | Chemokine Production | ELISA (IP-10) | Protein concentration | Lower production | [2] |

| KIN1148 | Chemokine Production | ELISA (IP-10) | Protein concentration | Higher production | [2] |

| KIN1000 | Global Gene Expression | Microarray | Differential gene expression | Less potent | [1][5] |

| KIN1148 | Global Gene Expression | Microarray | Differential gene expression | More potent | [1][5] |

Mechanism of Action

KIN1148 directly binds to RIG-I to activate downstream signaling.[1][6] This interaction induces the oligomerization of RIG-I, a critical step for its activation.[1] Notably, the activation of RIG-I by KIN1148 is independent of RNA and ATP, which are the canonical ligands for RIG-I.[1][7] This suggests a novel, non-canonical mechanism of RIG-I activation. Upon activation, RIG-I signals through the mitochondrial antiviral-signaling protein (MAVS) to activate both IRF3 and NF-κB transcription factors, leading to the expression of a broad range of antiviral and pro-inflammatory genes.[1][8]

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams were generated using the Graphviz DOT language.

Caption: RIG-I signaling pathway activated by KIN1148.

Caption: Workflow for discovery and validation of KIN1148.

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization of KIN1148 are provided below.

IRF3 Nuclear Translocation Assay (High-Throughput Screen)

This cell-based assay was the primary screen used to identify initial hits, including KIN1000.

-

Cell Line: PH5CH8 cells, a human hepatoma cell line engineered to express a fluorescently tagged IRF3.

-

Methodology:

-

Seed PH5CH8 cells in 96-well plates.

-

Treat cells with library compounds (including KIN1000 and its analogs) at various concentrations.

-

Incubate for a defined period to allow for IRF3 translocation.

-

Fix and permeabilize the cells.

-

Stain the nuclei with a fluorescent dye (e.g., DAPI).

-

Acquire images using a high-content imaging system.

-

Quantify the nuclear translocation of the fluorescently tagged IRF3 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

-

Active compounds are identified by a significant increase in the nuclear IRF3 signal compared to vehicle controls.[2]

-

Western Blot Analysis for IRF3 and NF-κB Phosphorylation

This assay is used to confirm the activation of the RIG-I signaling pathway by assessing the phosphorylation status of key downstream transcription factors.

-

Cell Line: HEK293 cells.

-

Methodology:

-

Seed HEK293 cells in 6-well plates and grow to 80-90% confluency.

-

Treat cells with KIN1148 (e.g., 10 or 20 µM) or vehicle control (DMSO) for various time points (e.g., 0, 2, 4, 8, 12 hours). Sendai virus (SeV) infection can be used as a positive control.[1]

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-IRF3, total IRF3, phospho-NF-κB p65, total NF-κB p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is employed to measure the induction of IRF3- and NF-κB-dependent genes.

-

Cell Lines: Mouse Embryonic Fibroblasts (MEFs) (WT and RIG-I-/-), THP-1 cells.

-

Methodology:

-

Treat cells with KIN1148, KIN1000, or vehicle control for a specified time (e.g., 18 hours).[1]

-

Isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

Synthesize cDNA using a reverse transcription kit (e.g., iScript cDNA synthesis kit, Bio-Rad).[1]

-

Perform qRT-PCR using SYBR Green master mix and gene-specific primers for target genes (e.g., IFIT1, IL6, ISG54, OASL) and a housekeeping gene for normalization (e.g., GAPDH or ACTB).

-

Calculate the relative fold change in gene expression using the ΔΔCt method.

-

Luciferase Reporter Assay for IRF3/NF-κB Promoter Activity

This assay provides a quantitative measure of the transcriptional activity of IRF3 and NF-κB.

-

Cell Line: HEK293T cells.

-

Methodology:

-

Co-transfect HEK293T cells with a firefly luciferase reporter plasmid containing promoter elements responsive to IRF3 or NF-κB and a Renilla luciferase plasmid (for normalization of transfection efficiency).

-

After 24 hours, treat the transfected cells with various concentrations of KIN1148 or vehicle control.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[9][10][11][12]

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

-

Express the results as fold induction over the vehicle-treated control.

-

Biotin-KIN1148 Pulldown Assay for RIG-I Binding

This biochemical assay is used to demonstrate the direct interaction between KIN1148 and RIG-I.

-

Methodology:

-

Synthesize a biotinylated version of KIN1148.

-

Incubate biotin-KIN1148 with purified recombinant RIG-I protein or whole cell lysates.

-

Add streptavidin-coated magnetic beads to the mixture to capture the biotin-KIN1148 and any interacting proteins.

-

Wash the beads to remove non-specific binders.

-

Elute the captured proteins from the beads.

-

Analyze the eluates by Western blotting using an antibody specific for RIG-I to confirm its presence.[1] Competition experiments can be performed by pre-incubating the protein/lysate with an excess of non-biotinylated KIN1148.

-

In Vivo Mouse Influenza Vaccine Adjuvant Model

This animal model is used to evaluate the efficacy of KIN1148 as a vaccine adjuvant.

-

Animal Model: C57BL/6 mice.

-

Methodology:

-

Immunize mice with a suboptimal dose of a split influenza virus vaccine (e.g., H1N1) alone or in combination with KIN1148 formulated in liposomes. A vehicle control group (vaccine + empty liposomes) should be included.[2]

-

Administer a prime immunization followed by a boost immunization at a later time point (e.g., 21 days later).

-

Challenge the immunized mice with a lethal dose of a mouse-adapted influenza virus.

-

Monitor the mice for survival and weight loss over a period of 14-21 days.

-

Collect serum samples to measure influenza-specific antibody titers (e.g., by ELISA or hemagglutination inhibition assay).

-

Isolate splenocytes or lung lymphocytes to assess T-cell responses (e.g., by ELISpot or intracellular cytokine staining).

-

Conclusion

KIN1148 is a potent and specific small molecule agonist of RIG-I that was developed through a focused medicinal chemistry effort to improve upon the initial hit compound, KIN1000. The SAR studies, although not fully detailed in the public literature, successfully identified a lead compound with enhanced activity in activating the IRF3 and NF-κB signaling pathways. The unique RNA- and ATP-independent mechanism of action of KIN1148 highlights a novel approach to modulating RIG-I activity. The in vitro and in vivo data strongly support the potential of KIN1148 as a vaccine adjuvant and a tool for further investigating the role of RIG-I in innate immunity. This technical guide provides a comprehensive overview of the SAR, quantitative data, and experimental methodologies that form the basis of our current understanding of this promising RIG-I modulator.

References

- 1. A small molecule RIG-I agonist serves to adjuvant broad multifaceted influenza virus vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small-molecule IRF3 agonist functions as an influenza vaccine adjuvant by modulating the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biorxiv.org [biorxiv.org]

- 6. A Small Molecule RIG-I Agonist Serves as an Adjuvant to Induce Broad Multifaceted Influenza Virus Vaccine Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resources.amsbio.com [resources.amsbio.com]

- 12. Luciferase reporter assays to monitor interferon signaling modulation by SARS-CoV-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Interactions: A Technical Guide to the Binding Affinity of RIG-I Modulator 1

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a comprehensive resource on the binding affinity of "RIG-1 modulator 1" to its target, the Retinoic Acid-Inducible Gene I (RIG-I) receptor. RIG-I is a crucial intracellular pattern recognition receptor that plays a pivotal role in the innate immune response to viral infections. Modulation of RIG-I activity presents a promising therapeutic avenue for a range of diseases, including viral infections and cancer. Understanding the binding characteristics of molecules like "this compound" is fundamental to the development of novel therapeutics targeting this pathway.

Quantitative Binding Affinity Data

A precise understanding of a modulator's binding affinity is critical for drug development. Key parameters include the dissociation constant (KD), the half-maximal inhibitory concentration (IC50), and the half-maximal effective concentration (EC50). The following table has been structured to present such data for "this compound" once it becomes publicly available. For illustrative purposes, the table includes data for a known RIG-I antagonist, RIG012.

| Compound | CAS Number | Assay Type | Target | KD (nM) | IC50 (µM) | EC50 (µM) | Reference |

| This compound | 1428729-63-8 | - | Human RIG-I | Not Available | Not Available | Not Available | - |

| RIG012 | 2642218-43-5 | Not Specified | Human RIG-I | Not Available | 0.71 | Not Available | [1] |

Disclaimer: The relationship between "this compound" and "RIG012" is not confirmed. The data for RIG012 is provided as a relevant example of a RIG-I modulator with a known inhibitory concentration.

RIG-I Signaling Pathway

Upon binding of viral RNA, RIG-I undergoes a conformational change, initiating a signaling cascade that culminates in the production of type I interferons and other pro-inflammatory cytokines. This response is essential for establishing an antiviral state.

Experimental Protocols for Determining Binding Affinity

Several biophysical techniques are commonly employed to quantify the binding affinity between a small molecule modulator and a protein target. The following sections detail generalized protocols for three such methods applicable to the study of "this compound" and RIG-I.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding events by detecting changes in the refractive index at the surface of a sensor chip.

Methodology:

-

Immobilization of RIG-I:

-

Recombinant human RIG-I protein is immobilized onto a CM5 sensor chip using standard amine coupling chemistry.

-

The protein is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to a concentration of 20-50 µg/mL.

-

The sensor surface is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

-

The RIG-I solution is injected over the activated surface until the desired immobilization level is reached (typically 2000-3000 Response Units).

-

Remaining active esters are quenched by an injection of 1 M ethanolamine-HCl, pH 8.5.

-

-

Binding Analysis:

-

"this compound" is serially diluted in a running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

-

A range of concentrations of the modulator is injected over the immobilized RIG-I surface and a reference flow cell (without RIG-I).

-

Association and dissociation phases are monitored in real-time.

-

-

Data Analysis:

-

The sensorgrams are double-referenced by subtracting the signal from the reference flow cell and a blank buffer injection.

-

The equilibrium dissociation constant (KD) is determined by fitting the steady-state binding responses to a 1:1 Langmuir binding model. Kinetic parameters (ka and kd) can also be determined from the association and dissociation phases.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters of the interaction.

Methodology:

-

Sample Preparation:

-

Recombinant human RIG-I and "this compound" are extensively dialyzed against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol) to minimize heats of dilution.

-

The concentrations of both the protein and the modulator are accurately determined. Typically, the RIG-I concentration in the sample cell is 10-50 µM, and the modulator concentration in the syringe is 10-20 times higher.

-

-

Titration:

-

The sample cell is filled with the RIG-I solution, and the injection syringe is filled with the "this compound" solution.

-

A series of small injections (e.g., 2 µL) of the modulator are made into the RIG-I solution at constant temperature (e.g., 25°C).

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The heat of dilution, determined from control titrations (modulator into buffer), is subtracted from the experimental data.

-

The integrated heat data is plotted against the molar ratio of modulator to protein.

-

The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the equilibrium dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

-

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.

Methodology:

-

Probe Preparation:

-

A fluorescently labeled ligand for RIG-I (e.g., a short, fluorescently tagged dsRNA) is required.

-

The concentration of the fluorescent probe is kept low (in the low nanomolar range) and constant across all measurements.

-

-

Competition Assay:

-

A constant concentration of RIG-I and the fluorescent probe are incubated together to form a complex with a high fluorescence polarization signal.

-

"this compound" is serially diluted and added to the reaction mixture.

-

If the modulator binds to RIG-I, it will displace the fluorescent probe, leading to a decrease in the fluorescence polarization signal.

-

-

Data Analysis:

-

The fluorescence polarization is measured using a plate reader equipped with polarizing filters.

-

The data is plotted as a function of the modulator concentration.

-

The IC50 value, the concentration of the modulator that causes a 50% reduction in the polarization signal, is determined by fitting the data to a sigmoidal dose-response curve. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Conclusion

While the precise binding affinity of "this compound" for RIG-I remains to be publicly disclosed, this guide provides the necessary framework for its determination and interpretation. The detailed experimental protocols and the structured approach to data presentation are intended to support researchers in the continued exploration of RIG-I modulators. The development of potent and specific modulators of the RIG-I pathway holds significant promise for future therapeutic interventions against a host of human diseases. The methodologies outlined herein are fundamental to advancing these critical research and development efforts.

References

An In-depth Technical Guide to the Downstream Signaling Pathway of RIG-I Modulator 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid-inducible gene I (RIG-I) is a critical cytosolic pattern recognition receptor (PRR) that plays a central role in the innate immune response to viral infections. Upon recognition of viral RNA, specifically structures bearing a 5'-triphosphate (5'ppp), RIG-I initiates a signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This response establishes an antiviral state in the host cell and alerts the adaptive immune system. Modulators of the RIG-I pathway, particularly agonists, hold significant therapeutic potential as vaccine adjuvants, antiviral agents, and cancer immunotherapies.[1] This technical guide provides a detailed overview of the downstream signaling pathway initiated by a model RIG-I agonist, 5'ppp-double-stranded RNA (5'ppp-dsRNA), hereafter referred to as "RIG-I modulator 1."

The Core Signaling Pathway

Activation of RIG-I by modulator 1 triggers a conformational change in the protein, exposing its N-terminal caspase activation and recruitment domains (CARDs). This event initiates a series of downstream signaling events, which can be summarized as follows:

-

MAVS Activation: The exposed CARDs of RIG-I interact with the CARD domain of the mitochondrial antiviral-signaling protein (MAVS), which is located on the outer mitochondrial membrane.[2] This interaction seeds the formation of prion-like MAVS aggregates, which serve as a scaffold for the recruitment of downstream signaling components.

-

Recruitment of E3 Ligases and Kinases: The MAVS signalosome recruits several key proteins, including the E3 ubiquitin ligase TRIM25 and the kinases TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε). TRIM25 is responsible for the K63-linked polyubiquitination of RIG-I, a critical step for its full activation and interaction with MAVS.

-

IRF3/7 and NF-κB Activation: TBK1 and IKKε phosphorylate the transcription factors interferon regulatory factor 3 (IRF3) and IRF7. This phosphorylation event induces their dimerization and subsequent translocation to the nucleus.[3] Concurrently, the MAVS signalosome also leads to the activation of the IKK complex (IKKα/β/γ), which phosphorylates IκBα, leading to its degradation and the release and nuclear translocation of the transcription factor NF-κB.

-

Induction of Type I Interferons and Pro-inflammatory Cytokines: In the nucleus, activated IRF3/7 and NF-κB bind to their respective response elements in the promoters of type I IFN genes (e.g., IFN-β) and pro-inflammatory cytokine genes (e.g., TNF-α, IL-6), driving their transcription.

-

Establishment of the Antiviral State: Secreted type I IFNs then act in an autocrine and paracrine manner, binding to the IFN-α/β receptor (IFNAR) on the cell surface. This initiates the JAK-STAT signaling pathway, leading to the expression of hundreds of interferon-stimulated genes (ISGs) that collectively establish an antiviral state, inhibiting viral replication and enhancing adaptive immune responses.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activation of the RIG-I downstream signaling pathway by 5'ppp-dsRNA.

Table 1: Time-Course of Protein Phosphorylation in A549 Cells Stimulated with 220 ng 5'ppp-dsRNA

| Time Post-Stimulation | p-TBK1 (Ser172) Level (Relative to total TBK1) | p-IRF3 (Ser396) Level (Relative to total IRF3) |

| 0 min | Undetectable | Undetectable |

| 10 min | Detectable | Detectable |

| 30 min | Peak | Peak |

| 1 hr | Decreasing | Decreasing |

| 2 hr | Near Baseline | Near Baseline |

Data synthesized from qualitative descriptions and representative blots in the cited literature. Actual quantitative values may vary based on experimental conditions.[4][5]

Table 2: Fold Change in Gene Expression in A549 Cells Stimulated with 220 ng 5'ppp-dsRNA

| Time Post-Stimulation | IFNB1 mRNA Fold Change (relative to 0h) | IFIT1 (ISG) mRNA Fold Change (relative to 0h) | CCL5 (NF-κB target) mRNA Fold Change (relative to 0h) |

| 1 hr | ~100 | ~50 | ~20 |

| 2 hr | ~500 | ~200 | ~80 |

| 4 hr | ~1000 | ~800 | ~150 |

| 6 hr | Peak (~1500) | Peak (~1200) | Peak (~200) |

| 8 hr | Decreasing | Decreasing | Decreasing |

| 12 hr | ~500 | ~600 | ~100 |

| 24 hr | ~100 | ~200 | ~50 |

Data are approximate and synthesized from graphical representations in the cited literature.[4][5]

Table 3: Dose-Dependent Activation of IFN-β Promoter in HEK293T Cells

| 5'ppp-dsRNA Concentration | IFN-β Promoter Activity (Relative Luciferase Units) |

| 0 nM | 1 |

| 5 nM | ~50 |

| 25 nM | ~200 |

| 100 nM | ~400 |

| 500 nM | ~500 |

| 700 nM | ~500 (Saturation) |

Data are approximate and synthesized from graphical representations in the cited literature.[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Protocol 1: In Vitro Transcription of 5'ppp-dsRNA

This protocol describes the generation of 5'ppp-dsRNA for use as a RIG-I agonist.

Materials:

-

Linearized DNA template containing a T7 promoter.

-

T7 RNA polymerase.

-

NTPs (ATP, GTP, CTP, UTP).

-

DNase I (RNase-free).

-

RNA purification kit.

-

RNase-free water.

Procedure:

-

Assemble the in vitro transcription reaction by combining the linearized DNA template, T7 RNA polymerase, and NTPs in the appropriate reaction buffer.

-

Incubate the reaction at 37°C for 2-4 hours.

-

Add DNase I to the reaction and incubate for a further 15-30 minutes at 37°C to remove the DNA template.

-

Purify the transcribed RNA using an RNA purification kit according to the manufacturer's instructions.

-

To generate dsRNA, anneal the sense and antisense strands by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.

-

Verify the integrity and concentration of the 5'ppp-dsRNA using gel electrophoresis and spectrophotometry.[7][8]

Protocol 2: Western Blot for Phosphorylated Proteins (p-TBK1, p-IRF3)

This protocol outlines the detection of phosphorylated signaling intermediates by Western blot.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies (anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, loading control antibody like anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

ECL detection reagent.

Procedure:

-

Culture and treat cells with 5'ppp-dsRNA for the desired time points.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

-

Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.[9][10][11][12]

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for IFN-β and ISG Expression

This protocol describes the measurement of gene expression changes upon RIG-I activation.

Materials:

-

RNA extraction kit.

-

Reverse transcription kit.

-

SYBR Green or TaqMan-based qPCR master mix.

-

Gene-specific primers for IFN-β, ISGs (e.g., IFIT1), and a housekeeping gene (e.g., GAPDH).

-

qPCR instrument.

Procedure:

-

Culture and treat cells with 5'ppp-dsRNA for the desired time points.

-

Extract total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Set up the qPCR reactions by combining the cDNA, qPCR master mix, and gene-specific primers.

-

Run the qPCR program on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to calculate the fold change in gene expression, normalizing to the housekeeping gene and the untreated control.[13][14][15][16]

Protocol 4: IFN-β Promoter Luciferase Reporter Assay

This protocol measures the activation of the IFN-β promoter.

Materials:

-

HEK293T cells (or other suitable cell line).

-

Expression plasmid for the firefly luciferase gene under the control of the IFN-β promoter.

-

Control plasmid expressing Renilla luciferase for normalization.

-

Transfection reagent.

-

Dual-luciferase reporter assay system.

-

Luminometer.

Procedure:

-

Co-transfect the cells with the IFN-β promoter-firefly luciferase plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, stimulate the cells with different concentrations of 5'ppp-dsRNA.

-

After the desired stimulation time (e.g., 8-24 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.[17][18][19][20][21][22]

Protocol 5: Co-immunoprecipitation (Co-IP) for RIG-I and MAVS Interaction

This protocol is used to detect the interaction between RIG-I and MAVS.

Materials:

-

Cell lysis buffer (non-denaturing, e.g., Triton X-100 based).

-

Antibody against the "bait" protein (e.g., anti-MAVS).

-

Protein A/G agarose or magnetic beads.

-

Wash buffer.

-

Elution buffer.

-

Antibodies for Western blotting (anti-MAVS and anti-RIG-I).

Procedure:

-

Culture and treat cells with 5'ppp-dsRNA to induce the interaction.

-

Lyse the cells in a non-denaturing lysis buffer.

-

Pre-clear the lysate with beads to reduce non-specific binding.

-

Incubate the lysate with the anti-MAVS antibody.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluate by Western blotting using antibodies against MAVS and RIG-I to confirm their co-precipitation.[23][24][25][26]

Mandatory Visualizations

Caption: Downstream signaling pathway of RIG-I modulator 1.

Caption: Experimental workflow for Western blotting.

Caption: Experimental workflow for qRT-PCR.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Reconstitution of the RIG-I Pathway Reveals a Pivotal Role of Unanchored Polyubiquitin Chains in Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. life-science-alliance.org [life-science-alliance.org]

- 5. High-resolution kinetic characterization of the RIG-I-signaling pathway and the antiviral response | Life Science Alliance [life-science-alliance.org]

- 6. academic.oup.com [academic.oup.com]

- 7. protocols.io [protocols.io]

- 8. protocols.io [protocols.io]

- 9. Protein Phosphorylation (Western Blot) [bio-protocol.org]

- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 11. Identification of TBK1 complexes required for the phosphorylation of IRF3 and the production of interferon β - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | TANK-Binding Kinase 1 (TBK1) Isoforms Negatively Regulate Type I Interferon Induction by Inhibiting TBK1-IRF3 Interaction and IRF3 Phosphorylation [frontiersin.org]

- 13. data.starklab.org [data.starklab.org]

- 14. researchgate.net [researchgate.net]

- 15. An Easy and Reliable Strategy for Making Type I Interferon Signature Analysis Comparable among Research Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. An interferon-beta promoter reporter assay for high throughput identification of compounds against multiple RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]

- 19. Luciferase reporter assays to monitor interferon signaling modulation by SARS-CoV-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Short Double-stranded RNAs with an Overhanging 5′ ppp-Nucleotide, as Found in Arenavirus Genomes, Act as RIG-I Decoys - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Development and Validation of a Novel Dual Luciferase Reporter Gene Assay to Quantify Ebola Virus VP24 Inhibition of IFN Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Regulation of Retinoic Acid Inducible Gene-I (RIG-I) Activation by the Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]

- 26. m.youtube.com [m.youtube.com]

Technical Whitepaper: The Impact of RIG-I Modulator 1 on Pro-inflammatory Cytokine Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

The innate immune system provides the first line of defense against invading pathogens, particularly viruses. Retinoic acid-inducible gene I (RIG-I) is a key cytosolic pattern recognition receptor (PRR) that detects viral RNA, initiating a signaling cascade that culminates in the production of type I interferons (IFNs) and a broad range of pro-inflammatory cytokines.[1][2] This response is critical for establishing an antiviral state and orchestrating a broader immune reaction.[1] Pharmacological modulation of the RIG-I pathway, therefore, represents a promising therapeutic strategy for viral infections and immuno-oncology.[3] This document provides a detailed technical overview of the impact of a specific RIG-I agonist, hereafter referred to as "RIG-I modulator 1," on the release of pro-inflammatory cytokines. It consolidates quantitative data from multiple studies, details common experimental protocols, and provides visual representations of the core signaling pathways and workflows.

Introduction to RIG-I Signaling

RIG-I is a cytosolic RNA helicase that recognizes short, double-stranded RNA (dsRNA) or single-stranded RNA (ssRNA) bearing a 5'-triphosphate (5'ppp) moiety, which are common features of viral replication intermediates.[4][5] Upon binding to its ligand, RIG-I undergoes a conformational change, exposing its two N-terminal caspase activation and recruitment domains (CARDs).[6] This allows RIG-I to interact with the mitochondrial antiviral-signaling protein (MAVS), triggering MAVS oligomerization and the formation of a prion-like signaling platform on the mitochondrial membrane.[6][7]

This MAVS signalosome recruits downstream signaling components to activate two primary transcriptional pathways:[2][6]

-

IRF3/7 Pathway: MAVS activates TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), which phosphorylate and activate the transcription factors interferon regulatory factor 3 (IRF3) and IRF7. Activated IRF3/7 translocate to the nucleus to drive the expression of type I interferons (IFN-α, IFN-β).[2][8]

-

NF-κB Pathway: The MAVS complex also recruits components that lead to the activation of the IKK complex, which phosphorylates IκBα, leading to its degradation and the subsequent nuclear translocation of nuclear factor-κB (NF-κB).[6][9] NF-κB is a master regulator of inflammation, inducing the expression of numerous pro-inflammatory cytokines and chemokines.[9]

The coordinated activation of these pathways leads to a robust innate immune response characterized by both direct antiviral effects and the recruitment and activation of other immune cells.[1]

RIG-I Signaling Pathway Diagram

The following diagram illustrates the canonical signaling cascade initiated by the activation of RIG-I.

Quantitative Impact of RIG-I Modulator 1 on Cytokine Release

Activation of RIG-I with specific agonists (modulators) robustly induces the expression and secretion of a wide array of pro-inflammatory cytokines. The tables below summarize quantitative data from various in vitro and in vivo experimental systems.

Table 1: In Vitro Cytokine Release Following RIG-I Activation

| Cell Type | RIG-I Modulator (Dose) | Time Point | Cytokine | Fold Change / Concentration | Reference |

| Murine Microglia | 5'ppp-ssRNA (4 µg/ml) | 6 hours | IL-6 | ~1500 pg/ml | [5] |

| Murine Microglia | 5'ppp-ssRNA (4 µg/ml) | 6 hours | TNF-α | ~120 pg/ml | [5] |

| Murine Astrocytes | 5'ppp-ssRNA (8 µg/ml) | 12 hours | IL-6 | ~1000 pg/ml | [5] |

| Murine Astrocytes | 5'ppp-ssRNA (8 µg/ml) | 12 hours | TNF-α | ~70 pg/ml | [5] |

| A549 Cells | 5'ppp-dsRNA (220 ng) | 24 hours | IFN-β | ~1200 pg/ml | [10] |

| A549 Cells | 5'ppp-dsRNA (220 ng) | 12 hours | CCL5 (RANTES) | >1000-fold mRNA increase | [10] |

| Human Cardiac Fibroblasts | Poly(I:C) (1 ng/ml, intracellular) | 2-8 hours | IL-1β, IL-6, IL-8 | Transcription is MDA5/RIG-I dependent | [11] |

| A549 Cells | P/V-CPI- virus infection | 24 hours | IL-6 | ~120 pg/ml (RIG-I dependent) | [4] |

| A549 Cells | P/V-CPI- virus infection | 24 hours | IFN-β | ~150 pg/ml (RIG-I dependent) | [4] |

Table 2: In Vivo Cytokine Modulation Following RIG-I Activation

| Animal Model | RIG-I Modulator | Measurement Site | Cytokine | Observation | Reference |

| JEV-infected Mice | Endogenous (JEV infection) | Brain (neurons) | IL-6, IL-12, TNF-α, MCP-1 | Significantly reduced upon RIG-I ablation | [9] |

| SFTSV-infected Mice | Endogenous (SFTSV infection) | Serum | IL-6 | Production abolished in IPS-1 (MAVS) deficient mice | [12] |

| IAV-infected, CS-exposed Mice | SLR10 (agonist) | BALF | Pro-inflammatory cytokines | Significantly increased with SLR10 treatment | [13] |

Detailed Experimental Protocols

The assessment of RIG-I-mediated cytokine release involves a variety of standard molecular and immunological techniques.

In Vitro Stimulation of Cells

Objective: To measure cytokine release from cultured cells after specific activation of RIG-I.

Materials:

-

Cell Line: e.g., A549 human lung epithelial cells, primary murine glial cells.

-

RIG-I Modulator 1: e.g., synthetic 5'ppp-ssRNA or 5'ppp-dsRNA.

-

Transfection Reagent: e.g., Lipofectamine 2000, for intracellular delivery of RNA ligands.

-

Culture Medium and Supplements.

Protocol:

-

Cell Seeding: Plate cells in 6-well or 12-well plates to achieve 70-80% confluency on the day of transfection.

-

Ligand Preparation: Prepare a complex of the RIG-I modulator and the transfection reagent in serum-free medium according to the manufacturer's instructions. A typical final concentration for 5'ppp-RNA is 1-10 µg/ml.[5]

-

Stimulation: Replace the cell culture medium with fresh medium and add the transfection complex to the cells.

-

Incubation: Incubate the cells for a specified time course (e.g., 6, 12, 24 hours).

-

Sample Collection: At each time point, collect the cell culture supernatant for cytokine protein analysis and lyse the cells in an appropriate buffer to extract total RNA for gene expression analysis.

Cytokine Quantification: ELISA

Objective: To quantify the concentration of a specific secreted cytokine in the cell culture supernatant.

Protocol:

-

Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

-

Sample Incubation: Add diluted samples and a known standard concentration curve to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate for 1-2 hours.

-

Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.

-

Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution. A color change will develop.

-

Reaction Stop & Read: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at 450 nm using a microplate reader.

-

Calculation: Determine the cytokine concentration in the samples by interpolating from the standard curve.[12][14]

Gene Expression Analysis: qRT-PCR

Objective: To quantify the relative mRNA expression of cytokine genes.

Protocol:

-

RNA Extraction: Extract total RNA from the cell lysates using a commercial kit (e.g., RNeasy Mini Kit).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

Real-Time PCR: Set up the real-time PCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target cytokine gene (e.g., TNF, IL6) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Analyze the amplification data. The relative expression of the target gene is typically calculated using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to an untreated control group.[10][14]

Experimental Workflow Diagram

The following diagram outlines a typical workflow for assessing the impact of a RIG-I modulator on cytokine release in vitro.

Conclusion and Future Directions

Modulation of the RIG-I signaling pathway with specific agonists presents a powerful method for inducing a robust pro-inflammatory and antiviral state. The activation of RIG-I consistently leads to the significant release of key pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, as well as various chemokines essential for immune cell recruitment.[1][9] The data clearly indicate that RIG-I is a central hub in the innate immune response to viral pathogens.

For drug development professionals, understanding the specific cytokine profile induced by a RIG-I modulator is critical. While a strong inflammatory response is beneficial for clearing infections and stimulating anti-tumor immunity, excessive or prolonged cytokine production can lead to immunopathology, such as a cytokine storm.[12][15] Future research should focus on developing modulators with tailored signaling outcomes, potentially biasing the response towards a more antiviral (IFN-dominant) or a specific inflammatory profile to maximize therapeutic efficacy while minimizing adverse effects. High-resolution kinetic analysis and systems biology approaches will be invaluable in dissecting these complex signaling dynamics.[10]

References

- 1. RIG-I-like Receptor Signaling Pathway in Antiviral Immunity - Creative Proteomics [cytokine.creative-proteomics.com]

- 2. Frontiers | Immune Regulator Retinoic Acid-Inducible Gene I (RIG-I) in the Pathogenesis of Cardiovascular Disease [frontiersin.org]

- 3. RIG-I-induced innate antiviral immunity protects mice from lethal SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TLR3-dependent Upregulation of RIG-I Leads to Enhanced Cytokine Production From Cells Infected with the Parainfluenza Virus SV5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RIG-I is required for VSV-induced cytokine production by murine glia and acts in combination with DAI to initiate responses to HSV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Systems Analysis of a RIG-I Agonist Inducing Broad Spectrum Inhibition of Virus Infectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RIG-I Mediates Innate Immune Response in Mouse Neurons Following Japanese Encephalitis Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-resolution kinetic characterization of the RIG-I-signaling pathway and the antiviral response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. RIG-I-Like Receptor and Toll-Like Receptor Signaling Pathways Cause Aberrant Production of Inflammatory Cytokines/Chemokines in a Severe Fever with Thrombocytopenia Syndrome Virus Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | RIG-I agonist SLR10 promotes macrophage M1 polarization during influenza virus infection [frontiersin.org]

- 14. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The deregulated immune reaction and cytokines release storm (CRS) in COVID-19 disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Delivery of RIG-I Modulator 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid-inducible gene I (RIG-I) is a key cytosolic pattern recognition receptor that plays a crucial role in the innate immune system by detecting viral RNA. Upon activation, RIG-I initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, establishing an antiviral state.[1][2] The activation of the RIG-I pathway holds significant therapeutic potential for the treatment of viral infections and cancer.[3][4] "RIG-I modulator 1" is a synthetic agonist designed to specifically activate this pathway.

These application notes provide detailed protocols for the in vitro delivery of RIG-I modulator 1, which can be either a 5'-triphosphorylated RNA (3pRNA) or a small molecule compound, to various cell lines. The protocols cover common transfection methods, including lipid-based transfection and electroporation, and provide guidance for optimizing delivery and assessing downstream effects.

RIG-I Signaling Pathway

Upon binding to its agonist, RIG-I undergoes a conformational change, exposing its caspase activation and recruitment domains (CARDs). This leads to its interaction with the mitochondrial antiviral-signaling protein (MAVS), triggering a downstream signaling cascade that results in the activation of transcription factors like IRF3 and NF-κB.[5] These transcription factors then move to the nucleus to induce the expression of type I interferons and other antiviral genes.

Figure 1: Simplified RIG-I signaling pathway upon activation by a modulator.

Experimental Workflow for In Vitro Delivery

The general workflow for the in vitro delivery of RIG-I Modulator 1 involves cell preparation, formation of the delivery complex, treatment of cells, and subsequent analysis of RIG-I pathway activation and cellular responses.

Figure 2: General experimental workflow for in vitro delivery of RIG-I Modulator 1.

Quantitative Data Summary

Table 1: Recommended Concentrations for RIG-I Modulator 1 and Transfection Reagents

| Modulator Type | Example Modulator | Cell Line | Delivery Method | Modulator Concentration | Transfection Reagent Concentration | Reference |

| RNA Agonist | M8 | CaSki, HeLa | Lipofection | 10 - 500 ng/mL | Not Specified | [5] |

| RNA Agonist | 3p-dsRNA | Primary Human CD8 T cells | Transfection | Not Specified | Not Specified | |

| RNA Agonist | polyU/UC | THP-1 | Transfection | 0.5 µg/mL | Not Specified | [2] |

| RNA Agonist | immRNA | 4T1 | Extracellular Vesicles (REG1) | 1 µg RNA per 50 µg RBCEVs | Not Specified | [4] |

| Small Molecule | KIN1148 | HEK293 | Direct Addition | 10 - 20 µM | Not Applicable (DMSO vehicle) | [2] |

| Small Molecule | KIN1148 | THP-1 | Direct Addition | up to 20 µM | Not Applicable (DMSO vehicle) | [2] |

Table 2: Efficacy of RIG-I Modulator 1 Delivery

| Modulator | Cell Line | Delivery Method | Endpoint Measured | Result | Incubation Time | Reference |

| IVT gRNA (1 pmol) | HEK293 | CRISPRMAX Lipofection | IFNB1 transcript | ~30-50 fold increase | Not Specified | [6] |

| IVT gRNA | HEK293 | CRISPRMAX Lipofection | IFNB1 transcript | Up to 4,000 fold increase | Not Specified | [6] |

| M8 (10 ng/mL) | CaSki | Lipofection | IFN-β secretion | Significant increase | 24 h | [5] |

| KIN1148 (10-20 µM) | HEK293 | Direct Addition | IRF3 Phosphorylation | Increase up to 12 h | up to 12 h | [2] |

| KIN1148 | Human moDC | Direct Addition | CD83 & CD86 expression | Increased expression | 18 h | [2] |

Table 3: Cytotoxicity of Delivery Methods

| Delivery Reagent | Cell Line | Assay | Cytotoxicity | Incubation Time | Reference |

| Electroporation | CA1a | CCK-8 | Non-toxic | 24 h | [4] |

| REG1 (for EVs) | CA1a | CCK-8 | Non-toxic | 24 h | [4] |

| Exo-fect (for EVs) | CA1a | CCK-8 | Mild toxicity | 24 h | [4] |

| Lipofectamine RNAiMAX | Not Specified | Not Specified | Low cytotoxicity | Not Specified | [7] |

Experimental Protocols

Protocol 1: In Vitro Delivery of RNA-based RIG-I Modulator 1 using Lipofection

This protocol is a general guideline for the transfection of a 3pRNA-based RIG-I modulator using a lipid-based transfection reagent such as Lipofectamine™ RNAiMAX. Optimization is recommended for each cell type and experimental condition.

Materials:

-

Cells of interest (e.g., HEK293, A549, or immune cells)

-

Complete cell culture medium

-

Opti-MEM™ I Reduced Serum Medium

-

Lipofectamine™ RNAiMAX Transfection Reagent

-

RNA-based RIG-I Modulator 1 (lyophilized or in solution)

-

Nuclease-free water or TE buffer

-

Multi-well cell culture plates (e.g., 24-well or 96-well)

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Cell Seeding:

-

The day before transfection, seed cells in a multi-well plate to ensure they are 70-90% confluent at the time of transfection.

-

-

Preparation of RNA Modulator:

-

If lyophilized, reconstitute the RNA modulator in nuclease-free water to a stock concentration of 20-50 µM. Aliquot and store at -80°C.

-

-

Transfection Complex Formation (per well of a 24-well plate):

-

Tube A: Dilute 10-100 ng of the RNA modulator in 50 µL of Opti-MEM™. Mix gently.

-

Tube B: Dilute 1.0-1.5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.

-

Combine the contents of Tube A and Tube B. Mix gently and incubate for 10-20 minutes at room temperature to allow the formation of RNA-lipid complexes.

-

-

Transfection:

-

Add the 100 µL of the transfection complex drop-wise to each well containing cells and medium.

-

Gently rock the plate to ensure even distribution.

-

-

Incubation and Analysis:

-

Incubate the cells at 37°C in a CO₂ incubator for 6-48 hours.

-

After the incubation period, harvest the cells or supernatant for downstream analysis (e.g., qRT-PCR for IFNB1 and ISG15 expression, ELISA for IFN-β secretion, or Western blot for p-IRF3).

-

Protocol 2: In Vitro Delivery of Small Molecule RIG-I Modulator 1

This protocol is for the direct application of a small molecule RIG-I modulator, such as KIN1148, to cultured cells.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Small molecule RIG-I Modulator 1

-

DMSO (or other appropriate solvent)

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed cells in a multi-well plate and allow them to adhere and reach the desired confluency.

-

-

Preparation of Modulator Stock Solution:

-

Prepare a concentrated stock solution of the small molecule modulator in DMSO (e.g., 10-20 mM). Store at -20°C or as recommended by the manufacturer.

-

-

Treatment of Cells:

-

On the day of the experiment, dilute the stock solution of the modulator in complete cell culture medium to the desired final concentration (e.g., 1-20 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

-

Aspirate the old medium from the cells and replace it with the medium containing the modulator.

-

Include a vehicle control (medium with the same concentration of DMSO).

-

-

Incubation and Analysis:

-

Incubate the cells for the desired time period (e.g., 8-24 hours).

-

Proceed with downstream analysis to assess the activation of the RIG-I pathway.

-

Protocol 3: In Vitro Delivery of RNA-based RIG-I Modulator 1 using Electroporation

This protocol provides a general framework for electroporation. Specific parameters must be optimized for each cell type and electroporation system.

Materials:

-

Cells of interest

-

Electroporation buffer

-

RNA-based RIG-I Modulator 1

-

Electroporation cuvettes

-

Electroporator

Procedure:

-

Cell Preparation:

-

Harvest and wash the cells, then resuspend them in the appropriate electroporation buffer at the recommended density.

-

-

Electroporation:

-

Add the RNA modulator to the cell suspension (e.g., 1-5 µg).

-

Transfer the mixture to an electroporation cuvette.

-